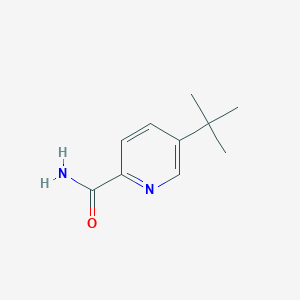

5-(tert-Butyl)picolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2,3)7-4-5-8(9(11)13)12-6-7/h4-6H,1-3H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZKGEIQLVAGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609502 | |

| Record name | 5-tert-Butylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68692-47-7 | |

| Record name | 5-tert-Butylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine Carboxamide Scaffolds in Chemical and Biological Sciences

The pyridine (B92270) ring is a fundamental component in numerous significant biological molecules, including vitamins and co-enzymes. mdpi.com As a polar and ionizable aromatic molecule, it is often used in medicinal chemistry to enhance the solubility and bioavailability of less soluble compounds. researchgate.net In fact, pyridine is the second most utilized nitrogen heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). diva-portal.org The versatility of the pyridine scaffold lies in its ability to be modified with various substituents, allowing for the fine-tuning of a molecule's biological activity. researchgate.netdiva-portal.org This adaptability has made pyridine and its derivatives, including pyridine carboxamides, a major focus for medicinal chemists in the development of new therapeutic agents. researchgate.net

Pyridine carboxamide scaffolds, specifically, are found in a wide array of compounds with diverse biological activities. These scaffolds are integral to drugs targeting a range of conditions, from infectious diseases to metabolic disorders. diva-portal.orgnih.gov For instance, derivatives of pyridine carboxamide have been identified as promising leads for anti-tuberculosis drugs. nih.gov The pyridine carboxamide structure can act as a versatile backbone, allowing for the attachment of various functional groups to optimize a compound's pharmacological profile. diva-portal.org Research has shown that these scaffolds are key to the development of agents with antimicrobial, antiviral, antioxidant, and anti-inflammatory properties. mdpi.com

The significance of pyridine carboxamides extends to their role as ligands in coordination chemistry. The nitrogen atom of the pyridine ring and the amide group can coordinate with metal ions, forming stable complexes with potential applications in catalysis and materials science. researchgate.netresearchgate.net

Unique Contributions of the Tert Butyl Moiety in Picolinamide Frameworks

The tert-butyl group, a simple hydrocarbon moiety, imparts unique properties when incorporated into chemical structures due to its bulky and lipophilic nature. rsc.orgnih.gov In the context of picolinamide (B142947) frameworks, the addition of a tert-butyl group can significantly influence the molecule's physical, chemical, and biological characteristics.

One of the primary contributions of the tert-butyl group is its steric bulk. This bulkiness can shield parts of the molecule from metabolic enzymes, thereby increasing its metabolic stability and half-life. nih.gov This is a crucial aspect of drug design, as it can lead to improved pharmacokinetic profiles. The steric hindrance provided by the tert-butyl group can also influence the molecule's conformation and how it interacts with biological targets, potentially leading to increased potency and selectivity. rsc.org

The electronic effects of the tert-butyl group, while less pronounced than its steric and lipophilic contributions, can also play a role in modulating a molecule's reactivity and interactions.

Scope and Research Trajectories for 5 Tert Butyl Picolinamide

Established Synthetic Pathways for Picolinamides

The synthesis of picolinamides, amides derived from picolinic acid, is a well-established field in organic chemistry, driven by their utility as ligands, pharmaceutical intermediates, and directing groups in C-H activation. cam.ac.ukchim.it The core structure, a pyridine ring with a carboxamide group at the 2-position, can be assembled and modified through several reliable synthetic routes.

Amidation Reactions and Coupling Reagent Applications (e.g., HATU, EDCI)

The formation of the amide bond is the cornerstone of picolinamide synthesis. This is typically achieved by coupling a picolinic acid derivative with an amine. The conversion is considered a straightforward process, with numerous methods available for activating the carboxylic acid. cam.ac.uk

Commonly employed coupling reagents facilitate this transformation by converting the carboxylic acid's hydroxyl group into a better leaving group, thus activating it for nucleophilic attack by an amine. Among the most widely used are carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and N,N'-dicyclohexylcarbodiimide (DCC). cam.ac.ukrsc.org These reactions are often enhanced by additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), which can increase reaction rates and suppress side reactions. rsc.orgnih.gov

More modern reagents, such as the uronium-based 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), are highly effective, particularly for challenging couplings. nih.govscirp.org HATU, often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), forms a highly reactive OBt-activated ester that readily reacts with amines to form the desired amide product. scirp.org The choice of reagent and conditions can be tailored based on the specific substrates, especially when dealing with sensitive functional groups or electron-deficient amines. nih.gov

| Reagent Name | Abbreviation | Class | Common Additive/Base |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Carbodiimide | HOBt, DMAP |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Uronium Salt | DIEA, Triethylamine |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | DMAP |

| Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | BOP-Cl | Phosphonium Salt | Triethylamine |

| 1,1'-Carbonyldiimidazole | CDI | Imidazole | - |

Sequential Functionalization of the Pyridine Ring

The picolinamide moiety is not just a synthetic target but also a powerful tool for further derivatization. It can act as a bidentate directing group, coordinating to a metal catalyst and directing C-H bond activation at a specific position on the picolinamide itself or on one of its substituents. chim.itbeilstein-journals.org This strategy allows for the sequential and regioselective introduction of new functional groups.

For instance, palladium-catalyzed reactions have been developed where the picolinamide group directs the arylation of the ortho-C-H bond of a benzylamine (B48309) substrate. nih.govbeilstein-journals.org This initial C-H functionalization is followed by a second, intramolecular C-H amination to construct complex heterocyclic systems like phenanthridines. nih.gov This sequential approach, where the directing group guides multiple transformations, is highly efficient for building molecular complexity from simple precursors. beilstein-journals.org Similar strategies have been employed to achieve halogenation at remote positions of substrates bearing a picolinamide directing group. beilstein-journals.org

Picolinic Acid as a Precursor in Synthesis

Picolinic acid is a readily available and inexpensive starting material for the synthesis of picolinamides and their derivatives. beilstein-journals.orgwikipedia.org It can be produced commercially through the oxidation of 2-picoline. wikipedia.org Its structure, featuring a carboxylic acid at the 2-position of the pyridine ring, makes it an ideal precursor for amidation reactions. scirp.orgwikipedia.org

Numerous synthetic procedures start with picolinic acid or its substituted variants. beilstein-journals.orggoogle.com The general approach involves the activation of the carboxylic acid group, as described in section 2.1.1, followed by reaction with a desired amine. scirp.orgbeilstein-journals.org This fundamental transformation has been utilized in the scalable synthesis of complex chiral ligands and as a key step in the preparation of intermediates for active pharmaceutical ingredients. beilstein-journals.orggoogle.comgoogle.com

Targeted Synthesis of this compound

The synthesis of the specific compound this compound involves two primary challenges: the regioselective introduction of a tert-butyl group at the C5 position of the pyridine ring and the formation of the primary amide.

Introduction of the Primary Amide Moiety

The final step in the synthesis of this compound is the formation of the primary amide from its corresponding carboxylic acid, 5-(tert-butyl)picolinic acid. nih.gov This transformation can be accomplished using standard amidation methodologies.

A common and effective method is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-(tert-butyl)picolinoyl chloride can then be treated with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to yield the final primary amide product. Alternatively, modern coupling reagents like HATU or EDCI can be used to directly couple 5-(tert-butyl)picolinic acid with ammonia, although this is less common for the synthesis of simple primary amides compared to the acyl chloride route.

Regioselective Functionalization at the 5-Position of the Pyridine Ring

Introducing substituents at the 5-position of a 2-substituted pyridine (a meta-position relative to the nitrogen) is a significant synthetic challenge. researchgate.net The inherent electronic properties of the pyridine ring, which is electron-deficient, particularly at the C2, C4, and C6 positions, make electrophilic substitution difficult and direct nucleophilic attack or radical reactions toward other positions. beilstein-journals.orgsnnu.edu.cn

Achieving regioselective C5-functionalization often requires specialized strategies. snnu.edu.cn Plausible synthetic routes to the key intermediate, 5-(tert-butyl)picolinic acid, could involve:

C-H Activation/Functionalization: Direct C-H tert-butylation at the C5 position of a picolinic acid derivative. This would likely require a specifically designed directing group and catalyst system to overcome the ring's natural reactivity patterns. While challenging, methods for meta-C-H functionalization of pyridines are an active area of research. snnu.edu.cn

Cross-Coupling Reactions: A more conventional approach would start with a pre-functionalized pyridine ring. For example, a Suzuki or Negishi cross-coupling reaction between a 5-halopicolinate (e.g., ethyl 5-bromopicolinate) and a tert-butyl organometallic reagent (e.g., tert-butylboronic acid or di-tert-butylzinc) in the presence of a palladium catalyst could install the tert-butyl group. The ester would then be hydrolyzed to the carboxylic acid.

Synthesis from a Substituted Pyridine: An alternative route could begin with a commercially available pyridine already containing the tert-butyl group at the desired position, such as 3-tert-butylpyridine. Subsequent functionalization to introduce a carboxylic acid at the C2 position, for example through directed ortho-metalation followed by carboxylation with CO₂, would yield the target precursor.

| Synthetic Challenge | Strategy | Key Reagents/Reaction Type | Comment |

|---|---|---|---|

| Amide Bond Formation | Carboxylic Acid Activation | HATU, EDCI, SOCl₂ | Well-established and versatile methods. cam.ac.ukscirp.org |

| Sequential Functionalization | Picolinamide as Directing Group | Pd-catalysis, C-H Activation | Allows for late-stage modification of complex molecules. nih.govbeilstein-journals.org |

| C5-tert-butylation | Cross-Coupling | 5-Halopicolinate, tert-butylboronic acid, Pd catalyst | A reliable route based on well-known coupling chemistry. |

| C5-tert-butylation | Directed C-H Functionalization | Picolinic acid, tert-butyl source, specialized catalyst | Atom-economical but synthetically challenging due to regioselectivity. snnu.edu.cn |

Synthetic Challenges and Optimization in Picolinamide Chemistry

The construction of the this compound scaffold is accompanied by several synthetic challenges that require careful consideration and optimization of reaction conditions.

Steric Hindrance Considerations with the tert-Butyl Group

The tert-butyl group, while often crucial for modulating a molecule's pharmacokinetic and pharmacodynamic properties, introduces significant steric bulk. This steric hindrance can impede key synthetic transformations. chimia.ch For instance, during the amide bond formation between a picolinic acid derivative and an amine, the bulky tert-butyl group on the pyridine ring can slow down the rate of nucleophilic attack by the amine onto the activated carboxylic acid. chimia.ch This necessitates the use of highly efficient coupling reagents or more forcing reaction conditions to achieve satisfactory yields.

Similarly, in reactions involving the pyridine ring itself, such as nucleophilic aromatic substitution, the tert-butyl group can hinder the approach of nucleophiles to adjacent positions. nih.gov The spatial arrangement of the tert-butyl group can influence the conformation of the molecule and the accessibility of reactive sites. nih.gov Overcoming this steric hindrance often requires the careful selection of catalysts and reagents that are less sensitive to steric bulk or the use of alternative synthetic routes that introduce the bulky group at a later stage.

Regioselectivity Control in Pyridine Substitution

Controlling the position of substitution on the pyridine ring is a critical aspect of synthesizing picolinamide analogues. The electronic nature of the pyridine ring, being π-deficient, generally directs nucleophilic attack to the 2-, 4-, and 6-positions. However, the presence of existing substituents dramatically influences this regioselectivity. The picolinamide directing group itself has been utilized to guide C-H functionalization at specific positions. chim.itrsc.orgresearchgate.netacs.orgresearchgate.net

For instance, in transition metal-catalyzed C-H activation reactions, the amide group can act as a directing group, facilitating functionalization at the ortho-position of an attached aryl group or at specific sites on the pyridine ring itself. chim.itrsc.org However, achieving selective functionalization at the 5-position, especially in the presence of other directing or deactivating groups, can be challenging. The interplay between electronic effects and steric hindrance from groups like the tert-butyl substituent must be carefully managed to achieve the desired regiochemical outcome. nih.gov In some cases, iridium-catalyzed borylation has been shown to be sterically controlled, offering a complementary method to electronically controlled lithiation methods for achieving specific regioselectivity on the pyridine ring. nih.gov

Development of Scalable Synthetic Routes for Analogues

The transition from laboratory-scale synthesis to large-scale production of picolinamide analogues presents significant challenges. beilstein-journals.orgcdri.res.in A scalable route must be efficient, cost-effective, and utilize readily available starting materials while minimizing the use of hazardous reagents and tedious purification steps. beilstein-journals.org For instance, a reported scalable synthesis of a related pyridinooxazoline ((S)-t-BuPyOx) ligand, which shares the tert-butyl-substituted pyridine core, highlighted the need to move away from methods that gave inconsistent yields and required extensive chromatographic purification. beilstein-journals.org

The development of a robust and scalable synthesis often involves a retrosynthetic analysis that identifies inexpensive and commercially available precursors. beilstein-journals.org For example, starting from picolinic acid instead of 2-cyanopyridine (B140075) was found to be a more viable strategy for large-scale synthesis of the aforementioned ligand. beilstein-journals.org Optimization of each synthetic step, including amidation and cyclization, is crucial. This may involve screening different reagents, solvents, and reaction temperatures to maximize yield and purity while ensuring the process is amenable to scale-up. beilstein-journals.org The development of one-pot procedures, where multiple transformations are carried out in a single reaction vessel, can also significantly improve the efficiency and scalability of a synthetic route. nih.gov

Derivatization and Functionalization of this compound

Derivatization of the this compound core is essential for exploring structure-activity relationships (SAR) and fine-tuning the properties of the molecule for specific applications.

Palladium-Catalyzed Cross-Coupling Reactions at the 5-Position (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex pharmaceutical compounds. nih.govmdpi.comlibretexts.orgresearchgate.netmdpi.comnih.gov The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is particularly valuable for introducing aryl or heteroaryl substituents at the 5-position of the picolinamide ring. nih.govmdpi.comlibretexts.orgresearchgate.net

To perform a Suzuki-Miyaura reaction at the 5-position, a suitable precursor such as 5-bromo- or 5-iodopicolinamide (B6273804) is typically required. The synthesis of such precursors can be achieved through bromination of the picolinamide. The subsequent cross-coupling reaction involves a palladium catalyst, a base, and the desired boronic acid or boronate ester. nih.govlibretexts.org The choice of catalyst, ligands, base, and solvent is critical for the success of the reaction and can influence the yield and purity of the product. libretexts.orgresearchgate.net These reactions are generally tolerant of a wide range of functional groups, making them highly versatile for the synthesis of diverse analogues. mdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Picolinamide Scaffolds

| Reactant 1 | Reactant 2 | Catalyst System | Product | Application/Study | Reference |

| Chloro-cyanopyridine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Cyano-arylpyridine | Synthesis of isonicotinamide (B137802) analogues | nih.gov |

| 5-Bromopicolinic acid derivative | (R)-3-amino-2-methylbutan-2-ol | Palladium catalyst | 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide | SAR studies for mGluR2/3 allosteric agonism | |

| Halogenated aromatic amino acid | Aryl boronic acid | Pd(PPh₃)₄, K₂CO₃ | Arylated amino acid | Peptide derivatization | mdpi.com |

| 3-Chloroindazole | 5-Indole boronic acid | Pd source, ligand, K₃PO₄ | 3-(Indol-5-yl)indazole | Synthesis of kinase inhibitors | nih.gov |

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. nih.govnih.govnih.govresearchgate.netmdpi.comtandfonline.comsemanticscholar.orgacs.orgajrconline.org By systematically modifying the structure of this compound and evaluating the biological effects of these changes, researchers can identify key structural features responsible for the desired activity.

The introduction of diverse substituents at various positions on the picolinamide scaffold allows for the exploration of how changes in steric bulk, electronics, and lipophilicity impact biological targets. semanticscholar.org For example, in the development of antifungal agents, replacing the picolinic acid moiety of the natural product UK-2A with other o-hydroxy-substituted arylcarboxylic acids led to analogues with retained or even enhanced activity. nih.gov In another study on antibacterials, the introduction of a picolinamide core with specific substitutions resulted in exquisite selectivity against Clostridioides difficile. nih.gov

Synthetic strategies for introducing this diversity include not only cross-coupling reactions but also direct C-H functionalization, nucleophilic aromatic substitution, and modifications of the amide portion of the molecule. nih.govnih.gov The data gathered from these SAR studies, often presented in tables correlating structural changes with biological activity metrics like IC₅₀ values, is crucial for the rational design of more potent and selective therapeutic agents. mdpi.comtandfonline.comacs.org

Spectroscopic Characterization Methods for this compound and its Derivatives

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure through the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms in this compound can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons of the tert-butyl group and the pyridine ring. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around δ 1.3 ppm). The three protons on the pyridine ring would appear in the downfield aromatic region (δ 7.0-9.0 ppm) with specific splitting patterns determined by their coupling with adjacent protons. For instance, in related picolinamides, the proton at position 6 (adjacent to the nitrogen) is typically the most downfield. rsc.org The proton at position 3 would likely appear as a doublet, coupled to the proton at position 4, while the proton at position 6 would be a doublet coupled to the proton at position 4. The proton at position 4 would appear as a doublet of doublets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, one would expect to see signals corresponding to the carbonyl carbon (C=O), the five carbons of the pyridine ring, and the two types of carbons in the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons). uobasrah.edu.iq The carbonyl carbon typically appears significantly downfield (δ 160-170 ppm). rsc.org The pyridine ring carbons resonate in the aromatic region (δ 120-160 ppm), with their exact shifts influenced by the positions of the amide and tert-butyl substituents. The quaternary carbon of the tert-butyl group would appear around δ 35 ppm and the methyl carbons around δ 31 ppm, as seen in related structures containing a tert-butyl group. nih.gov

| Analysis | Predicted Chemical Shift (δ ppm) | Notes |

|---|---|---|

| ¹H NMR | ~8.5 (d) | Pyridine H6 |

| ¹H NMR | ~8.0 (dd) | Pyridine H4 |

| ¹H NMR | ~7.8 (d) | Pyridine H3 |

| ¹H NMR | ~7.5 (br s) | Amide (-NH₂) |

| ¹H NMR | ~1.3 (s) | tert-Butyl (-C(CH₃)₃) |

| ¹³C NMR | ~165 | Carbonyl (C=O) |

| ¹³C NMR | ~150 | Pyridine C2 |

| ¹³C NMR | ~148 | Pyridine C6 |

| ¹³C NMR | ~145 | Pyridine C5 |

| ¹³C NMR | ~135 | Pyridine C4 |

| ¹³C NMR | ~121 | Pyridine C3 |

| ¹³C NMR | ~35 | tert-Butyl (C(CH₃)₃) |

| ¹³C NMR | ~31 | tert-Butyl (-C(CH₃)₃) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

For this compound, the IR spectrum would display several characteristic absorption bands. The primary amide group (-CONH₂) gives rise to two N-H stretching bands in the region of 3100-3500 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1670 cm⁻¹. sbq.org.br The spectrum of a related compound, N-((S)-1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide, shows a strong amide C=O stretch at 1669 cm⁻¹. beilstein-journals.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group appear just below 3000 cm⁻¹. beilstein-journals.org Bending vibrations for the C-H bonds of the tert-butyl group are also expected, typically around 1365-1395 cm⁻¹. The pyridine ring itself will show characteristic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. mdpi.com

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Amide N-H | 3100 - 3500 | Stretch (two bands) |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H (tert-butyl) | 2850 - 3000 | Stretch |

| Amide C=O | ~1670 | Stretch |

| Aromatic C=C, C=N | 1400 - 1600 | Ring Stretch |

| Aliphatic C-H (tert-butyl) | 1365 - 1395 | Bend |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₀H₁₄N₂O, giving it a molecular weight of 178.23 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) would be able to confirm the exact mass, which corresponds to its elemental composition. In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 178. A common fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl group (CH₃•) to form a stable [M-15]⁺ ion, or the loss of the entire tert-butyl radical to form an [M-57]⁺ ion. Another likely fragmentation would involve the cleavage of the amide bond.

| m/z | Ion | Identity |

|---|---|---|

| 178 | [C₁₀H₁₄N₂O]⁺ | Molecular Ion (M⁺) |

| 163 | [M - CH₃]⁺ | Loss of a methyl group |

| 121 | [M - C₄H₉]⁺ | Loss of a tert-butyl group |

| 106 | [C₅H₃N(C₄H₉)]⁺ | Picolyl cation after loss of CONH₂ |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis (CHN analysis) determines the mass percentages of carbon, hydrogen, and nitrogen in a compound. This technique provides experimental verification of the empirical formula and is a crucial measure of sample purity. The theoretical composition of this compound (C₁₀H₁₄N₂O) is calculated based on its molecular formula and atomic weights.

| Element | Mass (g/mol) | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 67.38% |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 7.92% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.72% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 8.98% |

| Total | - | - | 178.235 | 100.00% |

Experimental results for related picolinamide compounds typically show agreement within ±0.4% of the calculated values, which would be expected for a pure sample of this compound. unibo.it

Solid-State Structural Analysis

While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides an unambiguous three-dimensional map of the atomic positions in the solid state.

X-ray Crystallography for Molecular and Crystal Structures of Picolinamide Complexes

Studies on picolinamide complexes with transition metals such as Nickel(II), Zinc(II), and Cadmium(II) have shown that the picolinamide ligand typically coordinates to the metal center in a bidentate fashion through the pyridine nitrogen and the amide oxygen (N,O-chelation). rsc.orgmdpi.com For example, in the crystal structure of trans-[M(H₂O)₂(pia)₂]²⁺ (where M = Ni or Zn, and pia = picolinamide), the picolinamide ligands are N,O-chelated to the metal ion. rsc.orgmdpi.com In another case involving cadmium(II), two picolinamide ligands are chelated in a cis-orientation. rsc.orgmdpi.com

The crystal packing of these complexes is heavily influenced by hydrogen bonding. The amide group (-CONH₂) is an excellent hydrogen bond donor and acceptor, often forming head-to-head amide dimers or other supramolecular synthons that dictate the crystal lattice architecture. rsc.orgmdpi.com It is highly probable that this compound would exhibit similar coordination and hydrogen bonding patterns in its own crystalline form or when part of a metal complex.

| Compound | Crystal System | Space Group | Coordination Mode | Reference |

|---|---|---|---|---|

| Ni(H₂O)₂(pia)₂₂·2H₂O | Monoclinic | P2₁/c | trans-N,O-chelation | rsc.orgmdpi.com |

| Zn(H₂O)₂(pia)₂₂·2H₂O | Monoclinic | P2₁/c | trans-N,O-chelation | rsc.orgmdpi.com |

| [Cd(pia)₂(NO₃)₂] | Monoclinic | P2₁/c | cis-N,O-chelation | rsc.orgmdpi.com |

Conformational Analysis and Stereochemical Investigations

The three-dimensional arrangement of atoms in this compound, particularly the orientation of the carboxamide and tert-butyl groups relative to the pyridine ring, is crucial for understanding its chemical behavior and interactions. While a specific crystal structure for this compound is not widely available in public databases, its conformational properties can be inferred from studies on the parent molecule, picolinamide, and the well-documented stereochemical influence of the bulky tert-butyl group.

The conformational landscape of picolinamides is largely defined by the rotation around the C2-C(O)NH2 single bond and the partial double bond character of the C(O)-NH2 amide bond. The latter restricts free rotation, leading to distinct planar conformers.

Rotational Barriers and Amide Group Orientation:

In picolinamide, the planarity of the molecule is a key feature. The amide group can exist in two main planar conformations relative to the pyridine ring. The rotational barrier of the amide group in picolinamide has been a subject of both experimental and computational studies. Dynamic nuclear magnetic resonance (NMR) spectroscopy and ab initio calculations have been employed to probe the energetics of this rotation.

Studies on the parent picolinamide have shown a significantly higher rotational barrier for the amide group compared to its isomer, nicotinamide. This is attributed to the formation of an intramolecular hydrogen bond between one of the amide protons and the nitrogen atom of the pyridine ring in the ground state of picolinamide. This interaction stabilizes the planar conformation where the amide group is oriented towards the ring nitrogen. The presence of the bulky 5-tert-butyl group is expected to influence the electronic properties of the pyridine ring, but the fundamental aspects of amide bond rotation are likely to be preserved.

| Parameter | Picolinamide | Nicotinamide | Reference |

| Activation Enthalpy (ΔH‡) | 18.3 ± 0.4 kcal/mol | 12.9 ± 0.3 kcal/mol | rsc.org |

| Activation Entropy (ΔS‡) | +1.3 ± 1.0 cal/mol·K | -7.7 ± 0.9 cal/mol·K | rsc.org |

| Coalescence Temperature | ~120 °C | ~50 °C | mdpi.com |

This interactive table summarizes the experimentally determined activation parameters for amide rotation in picolinamide and nicotinamide, highlighting the higher barrier in picolinamide.

Influence of the tert-Butyl Group:

The tert-butyl group at the 5-position of the pyridine ring is a sterically demanding substituent. Its presence significantly impacts the local molecular geometry and intermolecular interactions. In related heterocyclic systems, a tert-butyl group has been shown to influence the dihedral angles between the ring and adjacent substituents to minimize steric strain.

Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for investigating the preferred conformations of this compound. Such studies would typically involve a full rotational scan around the C2-C(O) bond and the C5-C(tert-butyl) bond to map the potential energy surface and identify the global and local energy minima. These calculations would provide insights into the most stable conformations in the gas phase or in solution.

Advanced Characterization Techniques:

The definitive elucidation of the solid-state conformation of this compound would be achieved through single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional structure and packing in the crystal lattice.

In solution, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in determining the through-space proximity of protons. This data can help to establish the preferred orientation of the amide and tert-butyl groups relative to the pyridine ring in different solvents.

| Technique | Information Gained | Relevance to this compound |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, angles, crystal packing | Definitive solid-state conformation and intermolecular interactions. |

| Dynamic NMR Spectroscopy | Rotational barriers, rates of conformational exchange | Understanding the flexibility of the amide group. |

| 2D-NOESY NMR | Through-space proton-proton proximities | Determining the preferred solution-state conformation. |

| Computational Modeling (DFT) | Potential energy surface, stable conformers, rotational barriers | Predicting the most likely conformations and their relative energies. |

This interactive table outlines the key analytical techniques used for conformational and stereochemical investigations and their specific applications to this compound.

While specific experimental data for this compound remains to be published, the combination of knowledge from the parent picolinamide structure and the established stereochemical effects of the tert-butyl group allows for a robust hypothesis of its conformational preferences.

Computational and Theoretical Investigations of 5 Tert Butyl Picolinamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are crucial for understanding electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govchemrxiv.org It offers a balance between accuracy and computational cost, making it suitable for studying organic molecules of pharmaceutical interest. nih.gov DFT calculations for 5-(tert-Butyl)picolinamide would typically involve geometry optimization to find the lowest energy conformation, followed by the calculation of various electronic descriptors.

Studies on related pyrazine-2-carboxamide derivatives, such as 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, utilize DFT methods like B3LYP to determine optimized molecular structures. researchgate.net For this compound, these calculations would reveal key structural parameters, including the bond lengths of the pyridine (B92270) ring, the amide group, and the tert-butyl substituent.

Key energetic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A large energy gap suggests high stability and low reactivity. nih.gov The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, in similar aromatic amides, the HOMO is often localized on the pyridine ring, while the LUMO may be distributed across the amide and ring system.

| Property | Description | Typical Predicted Value/Insight |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the electron-rich pyridine ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distributed across the pyridine and carboxamide moieties. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A larger gap implies greater stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface, identifying sites for intermolecular interactions. | Negative potential (red/yellow) near the amide oxygen and pyridine nitrogen, indicating sites for electrophilic attack. Positive potential (blue) near amide hydrogens. |

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. researchgate.net By calculating vibrational frequencies and nuclear magnetic shielding constants, theoretical IR and NMR spectra can be generated and compared with experimental data. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational analysis of this compound would predict the positions and intensities of key IR absorption bands. For the related compound 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, DFT calculations have been used to assign vibrational modes. researchgate.net Similar calculations for this compound would identify characteristic peaks such as the N-H stretching of the amide group (typically around 3300-3500 cm⁻¹), the C=O carbonyl stretch (around 1650 cm⁻¹), C-N stretching, and vibrations associated with the pyridine ring and the tert-butyl group. researchgate.netpearson.com Discrepancies between calculated and experimental frequencies often arise because calculations are performed on a single molecule in the gas phase, neglecting intermolecular interactions and anharmonicity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov For this compound, these calculations would predict the chemical shifts for the protons and carbons of the pyridine ring, the amide group, and the distinct signal for the tert-butyl group. Comparing these predicted shifts with experimental spectra helps confirm the molecular structure.

| Spectroscopy | Functional Group | Predicted Wavenumber (IR) / Chemical Shift (NMR) |

|---|---|---|

| FT-IR | Amide N-H Stretch | ~3350 - 3450 cm⁻¹ |

| C-H Stretch (tert-Butyl) | ~2900 - 2980 cm⁻¹ | |

| Amide C=O Stretch | ~1650 - 1690 cm⁻¹ | |

| Pyridine Ring C=C, C=N Stretches | ~1400 - 1600 cm⁻¹ | |

| ¹H NMR | Amide N-H₂ Protons | Broad singlet, ~7.5 - 8.5 ppm |

| Pyridine Ring Protons | ~7.5 - 9.0 ppm | |

| tert-Butyl Protons | Singlet, ~1.3 - 1.5 ppm | |

| ¹³C NMR | Amide C=O Carbon | ~165 - 170 ppm |

| Pyridine Ring Carbons | ~120 - 155 ppm | |

| tert-Butyl Quaternary Carbon | ~35 ppm | |

| tert-Butyl Methyl Carbons | ~30 ppm |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules. These methods are indispensable in modern drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. openmedicinalchemistryjournal.com This method is crucial for identifying potential biological targets and understanding the structural basis of ligand-target interactions. nottingham.ac.uk Picolinamide derivatives have been investigated as inhibitors for various enzymes, such as VEGFR-2 kinase. nih.gov

A docking study for this compound would involve preparing the 3D structure of the ligand and a target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field. The results provide a binding energy score, which estimates the binding affinity, and a predicted binding pose. scialert.net Analysis of the pose reveals key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the complex. mdpi.com For this compound, the amide group can act as a hydrogen bond donor and acceptor, the pyridine ring can participate in pi-stacking, and the bulky tert-butyl group can engage in significant hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For picolinamide derivatives, a QSAR model could predict the biological activity (e.g., inhibitory potency) based on calculated molecular descriptors such as electronic, steric, and hydrophobic properties. nih.govscispace.com These models are valuable for prioritizing compounds for synthesis and testing. nih.gov

Pharmacophore modeling is another essential tool in drug design. nih.gov A pharmacophore represents the essential 3D arrangement of steric and electronic features necessary for optimal interaction with a specific biological target. slideshare.net For a series of active picolinamide derivatives, a ligand-based pharmacophore model can be generated by aligning the structures and identifying common features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. imtm.cz The bulky tert-butyl group in this compound would likely be represented as a key hydrophobic feature in such a model. This pharmacophore can then be used as a 3D query to screen large chemical databases for novel compounds with the potential for similar biological activity. dovepress.com

Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule and their relative energies. researchgate.net For a flexible molecule like this compound, rotation around single bonds—particularly the bond between the pyridine ring and the amide group—can generate multiple conformers. Understanding the preferred conformation is crucial, as the bioactive conformation that binds to a target may not be the lowest energy state. rsc.org

Theoretical Insights into Reaction Mechanisms

A comprehensive review of publicly available scientific literature and computational chemistry databases did not yield specific theoretical studies or detailed computational analyses focusing on the synthetic reaction pathways of this compound. While computational methods, such as Density Functional Theory (DFT), are widely used to investigate reaction mechanisms, including transition states and energy profiles for the synthesis of related aromatic and heterocyclic compounds, no such studies have been published for this particular molecule.

General synthetic routes to 5-substituted picolinamides may involve the functionalization of a pre-existing picolinamide scaffold or the construction of the pyridine ring with the desired substituents in place. One plausible, though not computationally verified, pathway for the introduction of the tert-butyl group at the 5-position of the picolinamide ring is through a Friedel-Crafts-type alkylation. This classic electrophilic aromatic substitution reaction involves the reaction of an alkyl halide (e.g., tert-butyl chloride) with an aromatic ring in the presence of a Lewis acid catalyst.

Hypothetical Reaction Pathway: Friedel-Crafts Alkylation

A theoretical investigation into this pathway would typically involve the following computational steps:

Reactant and Catalyst Complexation: Modeling the initial interaction and formation of a complex between picolinamide and the Lewis acid catalyst (e.g., AlCl₃).

Formation of the Electrophile: Calculation of the energy required to form the tert-butyl carbocation from the alkyl halide and the Lewis acid.

Transition State Analysis of Electrophilic Attack: Locating the transition state for the attack of the tert-butyl carbocation on the 5-position of the pyridine ring of picolinamide. This would be a critical step to determine the activation energy of the reaction. The regioselectivity (preference for the 5-position over other positions) would also be investigated by comparing the activation energies for attack at different sites.

Formation of the Sigma Complex (Wheland Intermediate): Characterization of the stability of the intermediate carbocation formed after the electrophilic attack.

Deprotonation and Product Formation: Modeling the final step where a proton is removed from the sigma complex to restore aromaticity and yield the this compound product.

The outcomes of such a computational study would provide valuable insights into the feasibility and energetics of this synthetic route. Key calculated parameters would include activation energies, reaction enthalpies, and the geometries of all stationary points (reactants, transition states, intermediates, and products) along the reaction coordinate.

Illustrative Data for a Hypothetical DFT Study

The following table represents the type of data that would be generated from a computational analysis of the rate-determining step (electrophilic attack) in a hypothetical Friedel-Crafts tert-butylation of picolinamide. Note: This data is purely illustrative and not based on actual published research.

| Parameter | Value (Illustrative) | Unit | Description |

| Activation Energy (Eₐ) | 25.8 | kcal/mol | The energy barrier for the attack of the tert-butyl carbocation at the C5 position. |

| Reaction Enthalpy (ΔH) | -15.2 | kcal/mol | The overall change in heat content for the reaction step. |

| Gibbs Free Energy of Activation (ΔG‡) | 32.5 | kcal/mol | The free energy barrier for the reaction, including entropic effects. |

| Key Transition State Bond Distance (C5-C_tert-butyl) | 2.15 | Å | The forming bond distance in the transition state structure. |

| Imaginary Frequency | -350 | cm⁻¹ | The vibrational mode corresponding to the reaction coordinate at the transition state. |

Without specific computational studies on this compound, a detailed and scientifically accurate analysis of its synthetic reaction pathways from a theoretical perspective is not possible at this time. Future computational research in this area would be necessary to provide the detailed insights and data required for a thorough understanding of its formation mechanisms.

Coordination Chemistry and Metal Complexation of 5 Tert Butyl Picolinamide

Postulated Role of 5-(tert-Butyl)picolinamide as a Ligand in Metal Coordination

Based on the chemistry of the parent compound, picolinamide (B142947), certain assumptions can be made about the potential ligating behavior of its 5-tert-butyl derivative.

Chelation Modes and Binding Sites

Picolinamide and its derivatives typically act as bidentate ligands. Coordination with a metal ion is expected to occur through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the amide group's carbonyl. This forms a stable five-membered chelate ring. rsc.org This bidentate N,O-coordination is a well-established binding mode for this class of ligands.

Influence of the tert-Butyl Group on Ligand Properties

The introduction of a tert-butyl group at the 5-position of the pyridine ring is anticipated to introduce specific steric and electronic effects.

Thermal Stability: The presence of the bulky tert-butyl group can enhance the thermal stability of the resulting metal complexes. This is a common feature observed in coordination chemistry, where sterically hindered ligands can protect the metal center.

Electronic Effects: As an alkyl group, the tert-butyl substituent is weakly electron-donating. This could slightly increase the electron density on the pyridine ring, potentially enhancing the basicity of the pyridine nitrogen and influencing the strength of the metal-ligand bond.

Synthesis and Characterization of Metal Complexes

There is no specific information available from the searches regarding the synthesis and characterization of metal complexes exclusively with the this compound ligand. Research on related substituted picolinamide or picolinate (B1231196) ligands shows complexation with a wide range of metals, but these findings cannot be directly attributed to the 5-tert-butyl derivative without specific experimental evidence.

Complexes with Transition Metals (e.g., Cu(II), Co(II), Zn(II), Ag(I))

While transition metal complexes of various functionalized picolinamide-type ligands have been synthesized and studied, no specific examples involving this compound were found in the literature search. The general reactivity suggests that it would form complexes with transition metals, but the specific stoichiometries and structures are unknown.

Complexes with Lanthanides(III) and Actinides(III)

The coordination chemistry of lanthanides and actinides with N-donor ligands is an active area of research, particularly for applications in separation science. Picolinamide itself has been shown to coordinate with lanthanide ions. rsc.org However, studies detailing the interaction of this compound with lanthanide(III) or actinide(III) ions, which would be crucial for understanding its potential in areas like nuclear waste partitioning, are absent from the reviewed literature. The similar chemical properties of trivalent lanthanides and actinides make their separation challenging, and ligands are designed to exploit subtle differences in their coordination behavior. nih.gov Without specific studies, the efficacy of this compound for such purposes remains speculative.

Spectroscopic and Structural Studies of Metal Complexes

No spectroscopic or structural data (such as X-ray crystallography, NMR, or IR spectroscopy) for metal complexes of this compound are available in the public domain based on the conducted searches. Such studies would be essential to confirm the chelation modes, determine the coordination geometry, and understand the electronic structure of any potential complexes.

Extended X-ray Absorption Fine Structure (EXAFS) Analysis

Extended X-ray Absorption Fine Structure (EXAFS) is a spectroscopic technique that provides information about the local atomic structure around a specific element. It is particularly useful for determining bond distances, coordination numbers, and the identity of neighboring atoms for metal ions in complexes, both in solid and solution states.

In the context of this compound, EXAFS can be applied to study the complexes formed with actinides and lanthanides. By tuning the X-ray energy to the absorption edge of the central metal ion, the technique can probe its immediate environment. Investigations into novel pillararene-based picolinamide ligands have utilized EXAFS to elucidate the complexation mechanism with metal ions. The analysis confirms that these ligands bind to the metal ions through the pyridine nitrogen and amide oxygen atoms. This data is invaluable for validating the binding mode of the ligand and provides precise measurements of bond lengths, which are essential for computational modeling and for understanding the factors that contribute to selective metal ion recognition.

X-ray Diffraction (XRD) for Coordination Geometry

Studies on various picolinamide-metal complexes have been conducted to understand their structural chemistry. For instance, the crystal structure of lanthanide-picolinamide complexes reveals that the pyridyl nitrogen and carbonyl oxygen of the picolinamide ligand coordinate to the metal ion, forming a characteristic five-membered ring. The specific coordination number and geometry can be influenced by the size of the lanthanide ion and the nature of the counter-anions present in the crystal lattice. Similarly, research on palladium(II) complexes with picolinamide-type ligands has shown that the ligand can act as either a monodentate ligand (binding only through the pyridine nitrogen) or a bidentate chelating ligand (binding through both nitrogen and oxygen), depending on steric factors. A redetermination of the crystal structure of the parent compound, picolinamide, has provided highly precise and accurate data for its monoclinic crystal system. These structural insights are fundamental to understanding the steric and electronic effects that govern the ligand's interaction with different metal centers.

Applications of this compound Metal Complexes in Selective Separations

The unique coordination properties of this compound and related ligands make them highly valuable in the field of separation science, particularly for the challenging task of separating chemically similar elements such as actinides and lanthanides.

Actinide/Lanthanide Separation Chemistry

The separation of minor actinides (Am, Cm) from lanthanides is a critical step in advanced nuclear fuel reprocessing strategies aimed at reducing the long-term radiotoxicity of nuclear waste. This separation is notoriously difficult due to the very similar ionic radii and chemical properties of trivalent actinides (An(III)) and lanthanides (Ln(III)).

Picolinamide-based extractants have emerged as promising candidates for this task. The selectivity for actinides over lanthanides is attributed to the presence of the "soft" nitrogen donor atom in the pyridine ring. Trivalent actinide ions exhibit a slightly greater degree of covalency in their bonding compared to the more ionic ("harder") lanthanides. This subtle difference leads to a stronger, more preferential interaction with soft donor atoms like nitrogen. Consequently, during liquid-liquid extraction processes, picolinamide ligands can selectively bind to and transport actinide ions into an organic phase, leaving the bulk of the lanthanides behind in the aqueous phase. Studies on various lipophilic derivatives of 2-pyridinecarboxamide have confirmed their potential for achieving good An(III)/Ln(III) separation factors.

Role of Ligand Design in Separation Efficiency and Selectivity

The efficiency and selectivity of a ligand in a separation process can be fine-tuned through systematic structural modifications—a practice known as ligand design. The introduction of a tert-butyl group at the 5-position of the picolinamide scaffold is a deliberate design choice intended to enhance its performance as an extractant.

The influence of alkyl groups on the pyridine ring of picolinamide extractants has been studied to optimize actinide and lanthanide extraction. The tert-butyl group imparts several beneficial properties:

Increased Lipophilicity : The bulky and nonpolar tert-butyl group significantly increases the ligand's solubility in the organic solvents (diluents) used in solvent extraction, such as dodecane. This prevents the formation of a third phase and ensures the metal-ligand complex remains in the organic phase.

Electronic Effects : As an electron-donating group, the tert-butyl substituent increases the electron density on the pyridine ring, which can enhance the basicity of the pyridine nitrogen. This modulation of the donor atom's properties can fine-tune the binding strength and selectivity towards the target metal ions.

Steric Influence : The size of the tert-butyl group can influence the stoichiometry and geometry of the resulting metal complex, which can also impact selectivity.

Structure-activity relationship studies on various amide-based ligands confirm that modifying alkyl substituents is a key strategy for improving extraction efficiency and selectivity. The rational design of ligands, balancing lipophilicity, donor atom basicity, and steric hindrance, is paramount for developing superior separation agents for advanced nuclear fuel cycles.

Catalytic Applications of Picolinamide-Based Metal Complexes

Beyond separation science, the picolinamide framework is a versatile scaffold for designing ligands used in homogeneous catalysis. When complexed with transition metals, these ligands can facilitate a wide range of organic transformations with high efficiency and selectivity. The bidentate N,O-chelation helps to create coordinatively unsaturated and thermally stable metal centers, which are often key to catalytic activity.

Picolinamide-based ligands have proven effective in several types of catalytic reactions:

Copper-Catalyzed Reactions : Picolinamide derivatives serve as effective ligands for copper-catalyzed reactions, such as Ullmann-type C-N cross-coupling and aryl ether formation. In these systems, the ligand stabilizes the copper center and facilitates the crucial steps of the catalytic cycle. The electronic properties of substituents on the picolinamide can influence the redox properties of the copper center and, consequently, its catalytic efficacy. Bifunctional picolinamide ligands have also been designed to work synergistically with micelles to enable efficient C-N cross-coupling in aqueous media.

Nickel-Catalyzed Cross-Coupling : A novel picolinamide pincer ligand has been developed for nickel-catalyzed reductive cross-coupling reactions. This system efficiently couples various aryl bromides with alkyl bromides to form valuable arylcyclopropane and other alkylated arene motifs, demonstrating tolerance to a broad range of functional groups.

Cobalt-Catalyzed C-H Activation : The picolinamide group can also function as a traceless directing group in transition metal catalysis. In cobalt-catalyzed reactions, it has been used to direct the oxidative annulation of benzylamides with alkynes to synthesize isoquinolines through C-H/N-H bond activation, with oxygen as the terminal oxidant.

The versatility of the picolinamide scaffold allows for its application in diverse catalytic systems, highlighting its importance in the development of modern synthetic chemistry.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Complex Analogues

The future development of 5-(tert-butyl)picolinamide and its derivatives hinges on the creation of innovative and efficient synthetic strategies. While the core structure is accessible, the synthesis of more complex analogues with varied functionalities will require advanced chemical techniques. Future research will likely focus on:

Late-Stage Functionalization: Developing methods for the selective modification of the this compound scaffold at a late stage of the synthesis. This would allow for the rapid generation of a diverse library of analogues without the need to re-synthesize the entire molecule from scratch. Techniques such as C-H activation could be explored to introduce new functional groups onto the pyridine (B92270) ring or the tert-butyl group.

Flow Chemistry: Utilizing microreactor technology to enable safer, more efficient, and scalable syntheses of this compound analogues. Flow chemistry can allow for the use of hazardous reagents and extreme reaction conditions with greater control, facilitating reactions that are difficult to perform in traditional batch syntheses.

Biocatalysis: Employing enzymes to catalyze specific reactions in the synthesis of complex analogues. This approach can offer high levels of stereoselectivity and regioselectivity, which are often challenging to achieve with traditional chemical methods.

The synthesis and optimization of a series of 6-substituted picolinamide (B142947) inhibitors of 11β-hydroxysteroid dehydrogenase type 1 have been described, highlighting the potential for creating diverse analogues. nih.gov The development of a three-step, scalable synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole from picolinic acid demonstrates the feasibility of efficient synthetic routes for related compounds. nih.gov

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry offers powerful tools to predict the properties and activities of novel this compound analogues, thereby guiding synthetic efforts and minimizing the need for extensive empirical screening. Future research in this area will likely involve:

Quantum Mechanical Calculations: Utilizing methods like Density Functional Theory (DFT) to gain a deeper understanding of the electronic structure of this compound and its analogues. researchgate.net These calculations can predict molecular properties such as reactivity, stability, and spectroscopic signatures. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of a series of this compound analogues with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov

Molecular Docking and Dynamics Simulations: Simulating the interaction of this compound analogues with potential biological targets at the atomic level. nih.gov These simulations can provide insights into the binding mode and affinity of the compounds, helping to rationalize their biological activity and guide the design of more potent derivatives. nih.gov

Computational studies on other picolinamide derivatives have successfully employed these techniques to elucidate reaction pathways and predict biological interactions. researchgate.netmdpi.com For instance, DFT has been used to study the coordination diversity in palladium(II)-picolinamide ligand complexes. tandfonline.com

Exploration of New Coordination Modes and Catalytic Systems

The picolinamide scaffold is an excellent ligand for a variety of metal ions, suggesting that this compound could find applications in coordination chemistry and catalysis. Future research will likely explore:

Novel Coordination Complexes: Synthesizing and characterizing new metal complexes of this compound with a range of transition metals. The steric bulk of the tert-butyl group may lead to unusual coordination geometries and reactivities. The coordination diversity of picolinamide ligands with palladium(II) has been a subject of study. tandfonline.comtandfonline.com

Homogeneous Catalysis: Investigating the use of this compound-metal complexes as catalysts for organic transformations. Picolinamide-based ligands have been shown to be effective in copper-catalyzed aryl ether formation and iridium-catalyzed dehydrogenation of formic acid. nih.govosti.gov The electronic and steric properties of the this compound ligand could be tuned to optimize catalytic activity and selectivity.

Heterogeneous Catalysis: Immobilizing this compound-metal complexes on solid supports to create recyclable and more environmentally friendly catalysts. A single-site iridium picolinamide catalyst immobilized on silica (B1680970) has been developed for the hydrogenation of CO2 and the dehydrogenation of formic acid. nih.gov

The coordination-driven self-assembly of thiocyanate (B1210189) complexes of Co(II), Ni(II), and Cu(II) with picolinamide has been investigated, revealing the formation of 2-D structures with interesting hydrogen bonding networks. rsc.org Picolinamide-based Zn(II) coordination polymers have also been synthesized and their catalytic activities in the hydrolysis of 4-nitrophenyl acetate (B1210297) have been explored. researchgate.net

| Metal | Catalytic Application | Reference |

| Iridium | Dehydrogenation of Formic Acid, CO2 Hydrogenation | osti.govnih.gov |

| Copper | Aryl Ether Formation | nih.gov |

| Palladium | Cross-coupling reactions | tandfonline.comtandfonline.com |

| Ruthenium | Transfer Hydrogenation of Ketones | mdpi.com |

| Zinc | Hydrolysis of 4-nitrophenyl acetate | researchgate.net |

Uncovering Additional Biological Targets and Mechanisms of Action

While the biological activity of this compound is not yet fully elucidated, research on related picolinamides provides a roadmap for future investigations into its potential therapeutic applications. Key research avenues include:

Target Identification: Employing chemical proteomics and other advanced techniques to identify the specific protein targets of this compound in various biological systems. nih.govspringernature.com Chemogenomic profiling has identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, as a target for some picolinamide and benzamide (B126) chemotypes with antifungal properties. nih.gov Small molecule inhibitors of Sec14 hold promise as tool compounds for dissecting lipid exchange cycle mechanisms. biorxiv.org

Mechanism of Action Studies: Once targets are identified, detailed biochemical and cellular assays will be necessary to unravel the precise mechanism by which this compound exerts its biological effects. This could involve inhibition of enzymatic activity, modulation of protein-protein interactions, or disruption of cellular signaling pathways. Picolinamide itself has been found to be a strong inhibitor of poly (ADP-ribose) synthetase. selleckchem.com

Exploration of New Therapeutic Areas: Based on its identified targets and mechanisms of action, this compound could be investigated for its potential in treating a range of diseases. Picolinamide derivatives have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 for the treatment of metabolic syndrome. nih.gov

| Potential Target | Therapeutic Area | Reference |

| Sec14p | Antifungal | nih.gov |

| Poly (ADP-ribose) synthetase | Various | selleckchem.com |

| 11β-HSD1 | Metabolic Syndrome | nih.gov |

Integration of Multi-Omics Data in Chemical Biology Research

To gain a comprehensive understanding of the biological effects of this compound, it will be crucial to integrate data from multiple "-omics" platforms. This systems biology approach can provide a holistic view of the cellular response to the compound. Future research in this area will involve:

Transcriptomics: Analyzing changes in gene expression (mRNA levels) in cells or tissues treated with this compound. This can reveal which cellular pathways are affected by the compound. longdom.org

Proteomics: Studying alterations in the proteome (the complete set of proteins) in response to treatment. This can identify changes in protein abundance, post-translational modifications, and protein-protein interactions. longdom.org

Metabolomics: Profiling the changes in the metabolome (the collection of small-molecule metabolites) following exposure to the compound. This can provide insights into the metabolic pathways that are perturbed. nih.gov

Integrative Analysis: The true power of this approach lies in the integration of these different "-omics" datasets. nih.govgmo-qpcr-analysis.infonih.gov By combining information on gene expression, protein levels, and metabolite concentrations, researchers can construct detailed models of the cellular response to this compound, leading to a deeper understanding of its mechanism of action and potential off-target effects. researchgate.net This holistic approach is transforming drug discovery by enabling the identification of novel drug targets and biomarkers for patient stratification. nashbio.com

The integration of multi-omics data has been instrumental in elucidating the modes of action of other small molecules and is a promising strategy for advancing our understanding of this compound. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.